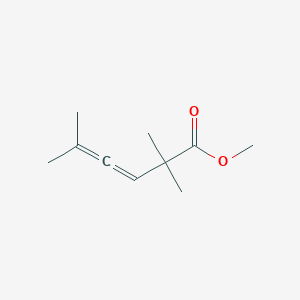

Methyl 2,2,5-trimethylhexa-3,4-dienoate

Description

Note: The evidence provided focuses on Methyl 3,4-dihydroxybenzoate (MDHB), a compound with distinct structural and functional properties compared to the queried compound, Methyl 2,2,5-trimethylhexa-3,4-dienoate. However, based on structural analogs and available evidence, we will extrapolate relevant comparisons where feasible.

Properties

CAS No. |

75787-78-9 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

InChI |

InChI=1S/C10H16O2/c1-8(2)6-7-10(3,4)9(11)12-5/h7H,1-5H3 |

InChI Key |

GUQKMELAABLBMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C=CC(C)(C)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2,5-trimethylhexa-3,4-dienoate typically involves the esterification of 2,2,5-trimethylhexa-3,4-dienoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified by distillation or recrystallization to obtain the pure ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,5-trimethylhexa-3,4-dienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2,2,5-trimethylhexa-3,4-dienoic acid or corresponding ketones.

Reduction: Formation of 2,2,5-trimethylhexa-3,4-dienol.

Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 2,2,5-trimethylhexa-3,4-dienoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,2,5-trimethylhexa-3,4-dienoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The presence of multiple methyl groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The queried compound, Methyl 2,2,5-trimethylhexa-3,4-dienoate, is an ester with a conjugated diene system. Structurally similar compounds include:

Methyl 3,4-dihydroxybenzoate (MDHB): A phenolic ester with neurogenic activity .

2,2,5-Trimethylhexa-3,4-dienal Azine : A dienal azine derivative synthesized via condensation reactions ().

Mechanistic Comparison with MDHB

While this compound lacks direct mechanistic data in the evidence, MDHB provides a robust framework for neurogenic comparisons:

- MDHB selectively induces neural stem cells (NSCs) to differentiate into cholinergic neurons (75% of induced neurons express ChAT and Isl1) while suppressing GABAergic, dopaminergic, and serotonergic lineages .

- Key pathways:

Comparative Limitations

Structural Differences: The absence of hydroxyl groups in this compound likely reduces its ability to mimic MDHB’s interactions with kinases (e.g., GSK3β) or transcription factors (e.g., β-catenin).

Lack of Biological Data : Unlike MDHB, which has been tested in vitro (NSCs, C. elegans) and linked to lifespan extension , the queried compound lacks empirical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.